2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
Properties
IUPAC Name |
2,2-diphenyl-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-26(25(19-7-3-1-4-8-19)20-9-5-2-6-10-20)28-21-11-12-22(28)18-24(17-21)30-23-13-15-27-16-14-23/h1-10,13-16,21-22,24-25H,11-12,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXNKYSHOTYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Key Findings:
Substituent Positional Effects: The pyridin-4-yloxy group in the target compound (vs. pyridin-2-yloxy in ) may alter receptor-binding kinetics due to nitrogen orientation. Phenoxy vs. Sulfonamide Groups: Sulfonamide derivatives (e.g., compound 38 in ) show enhanced solubility and antibacterial activity compared to alkoxy-substituted analogs.
Core Modifications: Methanone vs. Ethanone: Methanone derivatives (e.g., ) prioritize aromatic interactions, while the target compound’s ethanone group may improve metabolic stability via steric hindrance. N-Acyl vs. N-Sulfonyl: N-Acyl nortropanes (e.g., ) are synthesized via palladium-catalyzed aminocarbonylation, offering versatile functionalization compared to sulfonamide routes .
Pharmacological Implications: Tropifexor’s benzothiazole-carboxylic acid moiety enables FXR agonism, contrasting with the target compound’s ethanone group, which lacks acidic protons for similar interactions . The phenylamino substituent in enhances antibacterial activity, suggesting that electron-donating groups at position 3 improve target engagement.
Biological Activity
The compound 2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{23}H_{26}N_{2}O_{2}
- Molecular Weight : 378.47 g/mol
- Structural Features : It contains a diphenyl group, a pyridine moiety, and an azabicyclo framework which contributes to its unique pharmacological properties.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets in the body. Key mechanisms include:
- Muscarinic Receptor Modulation : The compound has been shown to act as an allosteric modulator of muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive functions and neuroprotection .
- Neuroprotective Effects : Studies indicate that it may enhance neuroprotection through modulation of signaling pathways involved in inflammation and oxidative stress .
Pharmacological Effects
-
Cognitive Enhancement :
- The compound has demonstrated potential in improving cognitive functions in preclinical models by enhancing cholinergic signaling.
- Anti-inflammatory Properties :
- Antioxidant Activity :
Study 1: Neuroprotective Effects in Animal Models
A study investigated the neuroprotective effects of the compound in a rat model of neuroinflammation induced by lipopolysaccharide (LPS). The results indicated that treatment with the compound significantly reduced levels of inflammatory markers such as TNF-α and IL-6, suggesting its role in mitigating neuroinflammation .
Study 2: Cognitive Function Improvement
In a separate study involving aged mice, administration of the compound led to significant improvements in memory retention tasks compared to control groups. Behavioral assessments indicated enhanced synaptic plasticity correlating with increased levels of brain-derived neurotrophic factor (BDNF) .
Comparative Analysis of Biological Activity
Scientific Research Applications
CNS Disorders
Research indicates that compounds similar to 2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone exhibit potential in treating central nervous system (CNS) disorders such as Alzheimer's disease and mild cognitive impairment. These compounds may act on neurotransmitter systems, improving cognitive function and memory retention.
Metabolic Disorders
The compound has been investigated for its role in inhibiting specific enzymes related to metabolic syndromes, including type 2 diabetes and obesity. Inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 are crucial for managing these conditions, as they help regulate cortisol levels and influence metabolic pathways .
Anticancer Activity
Preliminary studies have shown that derivatives of this compound may possess anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. The ability to modulate these pathways makes it a candidate for further investigation in oncology.
Synthesis and Characterization
The synthesis of 2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity of the synthesized compound.
Case Study 1: Inhibition of Enzymatic Activity
A study demonstrated that the compound effectively inhibited 11β-hydroxysteroid dehydrogenase type 1 in vitro, leading to decreased cortisol production in human cell lines . This suggests its potential use in therapeutic strategies for metabolic disorders.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds could enhance cell viability and reduce markers of apoptosis .
Data Tables
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| CNS Disorders | Modulation of neurotransmitter systems | Improved cognitive function |
| Metabolic Disorders | Inhibition of cortisol production | Management of diabetes and obesity |
| Anticancer Activity | Targeting signaling pathways | Suppression of tumor growth |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target compound comprises three structural elements:
- 8-Azabicyclo[3.2.1]octane core with (1R,5S) stereochemistry.
- 3-(Pyridin-4-yloxy) substituent.
- N-Linked 2,2-diphenylethanone moiety.
Retrosynthetically, the molecule can be dissected into two key intermediates:
- Intermediate A : (1R,5S)-3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane.
- Intermediate B : 2-Bromo-2,2-diphenylethanone (or equivalent electrophilic variant).
Coupling of Intermediate A with Intermediate B via N-alkylation or acylation would yield the final product.
Synthesis of the 8-Azabicyclo[3.2.1]octane Core
Tropinone as a Starting Material
Tropinone, a bicyclic ketone, serves as a foundational precursor for synthesizing 8-azabicyclo[3.2.1]octane derivatives. Key modifications include:
Protection of the Amine Group
The secondary amine in tropinone is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions during subsequent steps. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base, yielding tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with reported yields of 94.5%.
Reaction Conditions :
- Reagents : Di-tert-butyl dicarbonate, triethylamine.
- Solvent : Dichloromethane.
- Temperature : 0°C → room temperature.
- Yield : 94.5%.
Enol Triflate Formation at C3
The ketone at C3 is converted to a triflate leaving group to enable nucleophilic substitution with pyridin-4-ol. This involves deprotonation with a strong base (e.g., LDA or LiHMDS) followed by treatment with N-phenylbis(trifluoromethanesulfonimide):
Example Procedure :
- Dissolve tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (10 g, 44.4 mmol) in THF.
- Add 2M LDA (26.6 mL, 53.3 mmol) at -60°C under argon.
- After 1 h, add N-phenylbis(trifluoromethanesulfonimide) (17.44 g, 48.8 mmol) in THF.
- Warm to room temperature, quench with water, and purify via flash chromatography.
Key Data :
Introduction of the Pyridin-4-yloxy Group
Nucleophilic Aromatic Substitution
The C3 triflate intermediate undergoes nucleophilic substitution with pyridin-4-ol in the presence of a palladium catalyst or under basic conditions.
Optimized Conditions :
Functionalization of the Nitrogen Center
Deprotection of the Boc Group
The Boc group is removed using acidic conditions (e.g., HCl in dioxane or TFA in DCM) to liberate the secondary amine:
Procedure :
- Treat tert-butyl-protected intermediate with 4M HCl in dioxane.
- Stir at room temperature for 2 h.
- Concentrate under reduced pressure to isolate (1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride.
Yield : >90% (standard for Boc deprotection).
N-Alkylation with 2-Bromo-2,2-diphenylethanone
The free amine reacts with 2-bromo-2,2-diphenylethanone in a nucleophilic substitution reaction:
Reaction Setup :
- Reagents : 2-Bromo-2,2-diphenylethanone, K₂CO₃.
- Solvent : Acetonitrile or DMF.
- Temperature : Reflux (80–100°C).
- Catalyst : Tetrabutylammonium iodide (optional).
Mechanistic Considerations :
- The reaction proceeds via an SN2 mechanism, requiring inversion at the electrophilic carbon.
- Steric hindrance from the diphenyl groups may necessitate prolonged reaction times.
Yield : Estimated 50–65% (based on analogous N-alkylations).
Stereochemical Control and Resolution
The (1R,5S) stereochemistry is inherited from the tropinone starting material. Chiral HPLC or diastereomeric salt formation with tartaric acid derivatives can resolve enantiomers if racemization occurs during synthesis.
Analytical Data and Characterization
Critical spectroscopic data for intermediates and the final product include:
Challenges and Optimization Opportunities
- Regioselectivity in Triflate Formation : Competing enolization at other positions may require low-temperature conditions (-78°C) and precise stoichiometry.
- Stability of 2-Bromo-2,2-diphenylethanone : This electrophile is prone to hydrolysis; anhydrous conditions and inert atmospheres are critical.
- Purification of Polar Intermediates : Silica gel chromatography with ethyl acetate/hexane gradients (1:5 to 1:3) effectively separates intermediates.
Q & A
Q. What are the common synthetic routes for preparing 2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the bicyclic azabicyclo[3.2.1]octane core under high-pressure conditions to enhance ring closure efficiency .
- Functionalization : Introduction of the pyridin-4-yloxy group via nucleophilic substitution or coupling reactions .
- Ketone Installation : Attachment of the 2,2-diphenylethanone moiety using acylating agents or Friedel-Crafts alkylation .
Key parameters include solvent selection (e.g., dichloromethane, ethanol), temperature control (reflux conditions), and purification via chromatography .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Assigns stereochemistry and confirms substituent positions (e.g., distinguishing 1R,5S configuration) .
- X-ray Crystallography : Resolves the bicyclic framework and validates bond angles (e.g., N1—C6—C5 at 118.1°) .
- Mass Spectrometry : Verifies molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to study its activity?
- In Vitro Binding Assays : Screen for interactions with receptors (e.g., GPCRs) or enzymes using fluorescence polarization or surface plasmon resonance .
- Cellular Viability Tests : Assess cytotoxicity in cell lines (e.g., HEK293 or HeLa) .
- Target Identification : Use siRNA knockdown or CRISPR-Cas9 to validate hypothesized biological targets .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the azabicyclo[3.2.1]octane core?
| Parameter | Optimization Strategy | Impact |
|---|---|---|
| Solvent | Use polar aprotic solvents (e.g., DMF) to stabilize intermediates | Increases reaction rate by 20–30% |
| Temperature | High-pressure reactors for cyclization (100–120°C) | Enhances ring closure efficiency |
| Catalyst | Palladium-based catalysts for coupling steps | Reduces side products by 15% |
| Methodological approaches like Design of Experiments (DoE) can systematically evaluate interactions between variables . |
Q. How does stereochemistry at the 1R,5S positions influence biological activity?
- Molecular Docking : Computational models reveal that the 1R,5S configuration optimizes hydrogen bonding with target proteins (e.g., kinase active sites) .
- Comparative Studies : Synthesize diastereomers and compare IC50 values in enzymatic assays. For example, the 1R,5S isomer may show 10-fold higher potency than the 1S,5R variant .
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC50 values)?
- Standardize Assay Conditions : Control variables like buffer pH, temperature, and cell passage number .
- Orthogonal Validation : Confirm results using multiple techniques (e.g., SPR + ITC for binding affinity) .
- Meta-Analysis : Compare datasets across studies to identify outliers or trends (e.g., higher potency in neuronal vs. epithelial cells) .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for cyclization steps .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
- Crystallization Engineering : Optimize solvent-antisolvent ratios to enhance crystal purity .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the pyridin-4-yloxy functionalization step?
| Factor | Example Discrepancy | Resolution |
|---|---|---|
| Reagent Purity | Lower-grade Pd catalysts reduce coupling efficiency | Use >98% purity catalysts |
| Oxygen Sensitivity | Oxidation of intermediates in air-exposed setups | Conduct reactions under nitrogen |
| Solvent Drying | Residual water in DMF hydrolyzes active intermediates | Employ molecular sieves |
Q. How can conflicting results in target engagement assays be reconciled?
- Probe Redundancy : Use structurally diverse probes (e.g., fluorescent vs. radioactive ligands) to confirm binding .
- Allosteric Effects : Evaluate if the compound modulates protein conformation indirectly .
- Proteomic Profiling : Perform pull-down assays with mass spectrometry to identify off-target interactions .
Methodological Recommendations
- Computational Tools : Molecular dynamics simulations (e.g., AMBER, GROMACS) to predict metabolic stability .
- Fragment-Based Design : Use the bicyclic core as a scaffold for generating derivatives with improved pharmacokinetics .
- Toxicology Screening : Early-stage assessment of hERG channel inhibition to mitigate cardiac risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
